molecular formula C16H12Cl2OS B13089292 2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13089292
M. Wt: 323.2 g/mol
InChI Key: LOYBLONJRRBVNJ-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzaldehyde and thiobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale Condensation: Utilizing continuous flow reactors to enhance the efficiency of the condensation reaction.

    Catalysts: Employing catalysts to increase the reaction rate and yield.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

Industry:

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves:

    Molecular Targets: Interaction with enzymes or receptors, potentially inhibiting or activating their functions.

    Pathways: Modulation of biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

  • 2-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
  • 2-[3-(3,4-Dichlorophenyl)-3-oxopropyl]cycloheptanone

Uniqueness:

  • Substitution Pattern: The presence of both 3,4-dichlorophenyl and thiobenzaldehyde groups makes it unique compared to other similar compounds.
  • Reactivity: The specific arrangement of functional groups influences its reactivity and potential applications.

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-14-7-5-12(9-15(14)18)16(19)8-6-11-3-1-2-4-13(11)10-20/h1-5,7,9-10H,6,8H2

InChI Key

LOYBLONJRRBVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C=S

Origin of Product

United States

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